molecular formula C11H9BrClN B3184164 4-Bromo-5-chloro-2,8-dimethylquinoline CAS No. 1070879-67-2

4-Bromo-5-chloro-2,8-dimethylquinoline

Cat. No.: B3184164
CAS No.: 1070879-67-2
M. Wt: 270.55 g/mol
InChI Key: KUIPKXPAYBWKRD-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,8-dimethylquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₉BrClN. Its structure features a quinoline backbone substituted with a bromine atom at position 4, a chlorine atom at position 5, and methyl groups at positions 2 and 8. Quinoline derivatives are widely studied for medicinal applications, including antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

4-bromo-5-chloro-2,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIPKXPAYBWKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653716
Record name 4-Bromo-5-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-67-2
Record name Quinoline, 4-bromo-5-chloro-2,8-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-Bromo-5-chloro-2,8-dimethylquinoline with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (4), Cl (5), CH₃ (2,8) C₁₁H₉BrClN 285.56 High lipophilicity; potential halogen bonding and π-π interactions
7-Bromo-4-chloro-2,8-dimethylquinoline Br (7), Cl (4), CH₃ (2,8) C₁₁H₉BrClN 285.56 Positional isomer of target; altered electron density due to Br/Cl placement
4,7-Dichloro-2,8-dimethylquinoline Cl (4,7), CH₃ (2,8) C₁₁H₉Cl₂N 226.10 Reduced halogen size vs. Br; lower polarizability; potential for H-bonding
2,4-Dichloro-7,8-dimethylquinoline Cl (2,4), CH₃ (7,8) C₁₁H₉Cl₂N 226.10 Planar crystal structure; weak π-π stacking and intramolecular C–H⋯Cl bonds
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br (4), Cl (8), OCH₃ (5), CH₃ (2) C₁₁H₉BrClNO 317.56 Methoxy group increases polarity; altered solubility and bioactivity profile

Electronic and Reactivity Differences

  • Halogen Positional Effects: The target compound’s bromine at position 4 and chlorine at position 5 create distinct electronic effects compared to 7-Bromo-4-chloro-2,8-dimethylquinoline. Bromine’s polarizability enhances halogen bonding, which may influence crystal packing and ligand-receptor interactions .
  • Methyl vs. Methoxy Groups: 4-Bromo-8-chloro-5-methoxy-2-methylquinoline replaces the target’s methyl group at position 8 with chlorine and adds a methoxy group at position 5.

Crystallography and Intermolecular Interactions

  • 2,4-Dichloro-7,8-dimethylquinoline () exhibits weak π-π stacking (3.791–3.855 Å) and intramolecular C–H⋯Cl interactions. The target compound’s bromine may strengthen halogen bonding, affecting its crystal lattice stability .
  • The dihedral angle between quinoline planes in 2,4-Dichloro-7,8-dimethylquinoline (56.72°) suggests non-planar packing, whereas the target’s bulkier bromine substituent could induce greater steric hindrance .

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